molecular formula C9H16O3 B8274444 Methyl 5-Oxooctanoate

Methyl 5-Oxooctanoate

Cat. No.: B8274444
M. Wt: 172.22 g/mol
InChI Key: XWANZYNOKIQLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-oxooctanoate (hypothetical structure: CH₃OOC-(CH₂)₃-CO-CH₂-CH₂-CH₃) is a methyl ester derivative of 5-oxooctanoic acid, featuring an eight-carbon backbone with a ketone group at the fifth position and a methyl ester group at the terminal carboxyl. Its molecular formula is inferred as C₉H₁₆O₃, with a molecular weight of 172.22 g/mol, based on homologous compounds like methyl 5-oxohexanoate (C₇H₁₂O₃) and methyl 5-oxooctadecanoate (C₁₉H₃₆O₃) .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 5-oxooctanoate

InChI

InChI=1S/C9H16O3/c1-3-5-8(10)6-4-7-9(11)12-2/h3-7H2,1-2H3

InChI Key

XWANZYNOKIQLQC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The following table highlights key structural and molecular distinctions between methyl 5-oxooctanoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound* C₉H₁₆O₃ 172.22 Methyl ester, ketone Medium-chain (C8), aliphatic
Methyl 5-oxohexanoate C₇H₁₂O₃ 144.17 Methyl ester, ketone Short-chain (C6)
Methyl 5-oxooctadecanoate C₁₉H₃₆O₃ 312.49 Methyl ester, ketone Long-chain (C18), lipid-like
Methyl 5-oxo-5-(2-thienyl)pentanoate C₁₀H₁₂O₃S 212.26 Methyl ester, ketone, thienyl Aromatic substitution (thiophene)
Methyl 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate C₁₅H₁₈N₃O₄ 304.32 Methyl ester, ketone, amino, isoindolinyl Complex heterocyclic substituents
Methyl 5-(benzylamino)-3-oxopentanoate C₁₃H₁₇NO₃ 235.28 Methyl ester, ketone, benzylamino Amino-ester hybrid

Physical and Chemical Properties

  • Chain Length Effects: Shorter chains (e.g., methyl 5-oxohexanoate) exhibit lower molecular weights and higher volatility compared to longer analogs like methyl 5-oxooctadecanoate, which has lipid-like hydrophobicity . Intermediate chains (e.g., this compound) balance solubility and lipophilicity, making them versatile intermediates in organic synthesis.
  • Substituent Effects: Aromatic or heterocyclic groups (e.g., thienyl in or isoindolinyl in ) enhance UV activity and binding affinity, useful in drug design or materials science. Amino groups (e.g., in ) introduce polarity and reactivity, enabling peptide coupling or coordination chemistry.

Q & A

Q. How can isotopic labeling (e.g., 13^{13}C or 2^{2}H) elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Synthesize isotopically labeled analogs (e.g., 13^{13}C at the carbonyl group) to track reaction pathways via isotopic tracing. Analyze intermediates using mass spectrometry or NMR isotope effects. Compare kinetic isotope effects (KIEs) to distinguish between mechanisms .

Methodological and Ethical Considerations

Q. What ethical and regulatory frameworks govern this compound research?

  • Methodological Answer : Adhere to REACH and OSHA regulations for chemical handling and disposal. Document waste management protocols (e.g., neutralization before disposal). For biological studies, obtain institutional review board (IRB) approval if testing toxicity in model systems .

Q. How can cross-disciplinary research integrate this compound into materials science or medicinal chemistry?

  • Methodological Answer : Collaborate with materials scientists to explore ester applications in polymer synthesis (e.g., biodegradable plastics). In drug discovery, use the compound as a synthon for prodrugs, validated via cytotoxicity assays and ADMET profiling .

Q. What statistical approaches ensure reproducibility in this compound studies?

  • Methodological Answer : Use power analysis to determine sample sizes and minimize Type I/II errors. Report confidence intervals and p-values for key findings. Share raw data and code via repositories like Zenodo to facilitate peer validation .

Q. How can researchers troubleshoot low yields in scaled-up this compound synthesis?

  • Methodological Answer : Identify mass transfer limitations via reactor design (e.g., continuous flow systems). Optimize catalyst recovery (e.g., magnetic nanoparticles) and solvent recycling. Use process analytical technology (PAT) for real-time monitoring .

Q. What advanced techniques mitigate hygroscopicity challenges in this compound storage?

  • Methodological Answer : Store under inert gas (argon) with molecular sieves. Characterize hygroscopicity via dynamic vapor sorption (DVS) analysis. Formulate as a stable co-crystal or salt to reduce moisture uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.